Nuclear Receptor ROR-alpha Inverse Agonism: Quantified Selectivity Over Progesterone and ROR-beta
In a cell-based luciferase reporter assay performed at the University of Tokyo and curated in ChEMBL, 1-(pyrrolidin-3-yl)prop-2-en-1-one exhibited a 2.8-fold selectivity window for ROR-alpha over PR, and a 0.76-fold ratio versus ROR-beta, indicating no meaningful selectivity between the two ROR isoforms [1]. The IC₅₀ values were 10.8 μM (ROR-alpha), 3.8 μM (PR), and 8.2 μM (ROR-beta). This quantitative selectivity profile is relevant because many pyrrolidine-containing nuclear receptor ligands show broader polypharmacology; the modest window documented here serves as a benchmark for analog optimization.
| Evidence Dimension | IC₅₀ for nuclear receptor inverse agonism/antagonism |
|---|---|
| Target Compound Data | ROR-alpha IC₅₀ = 10,800 nM; ROR-beta IC₅₀ = 8,200 nM; PR IC₅₀ = 3,800 nM |
| Comparator Or Baseline | No direct comparator data available from the same publication; baseline is the compound's own activity profile across three human nuclear receptors. |
| Quantified Difference | ROR-alpha/PR selectivity ratio = 2.8; ROR-alpha/ROR-beta ratio = 0.76 |
| Conditions | HEK293 cells, 16 h incubation, luciferase reporter gene assay (ChEMBL-curated Data from University of Tokyo) |
Why This Matters
For procurement decisions, this multi-target IC₅₀ panel establishes a quantitative selectivity baseline that allows researchers to assess whether the compound's polypharmacology is acceptable for their target product profile before committing to synthesis or screening campaigns.
- [1] BindingDB Entry BDBM50012265 / CHEMBL3259996. Nuclear receptor ROR-alpha inverse agonist IC₅₀ = 10.8 μM; PR antagonist IC₅₀ = 3.8 μM; ROR-beta inverse agonist IC₅₀ = 8.2 μM. Assay: HEK293 luciferase reporter, 16 h. View Source
